molecular formula C9H7F2NO4 B6200125 methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate CAS No. 2092553-13-2

methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate

Cat. No.: B6200125
CAS No.: 2092553-13-2
M. Wt: 231.2
InChI Key:
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Description

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is a synthetic compound with a unique structure that includes a difluorinated dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated dioxane derivative with an amino group and a carboxylate ester. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorinated dioxane derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 6-amino-4-substitutedalkyl-1H-indole-2-carboxylate

Uniqueness

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is unique due to its difluorinated dioxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate involves the reaction of 2,2-difluoro-1,3-dioxaindane-4-carboxylic acid with methylamine and reducing the nitro group to an amino group.", "Starting Materials": [ "2,2-difluoro-1,3-dioxaindane-4-carboxylic acid", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2,2-difluoro-1,3-dioxaindane-4-carboxylic acid in ethanol.", "Step 2: Add methylamine to the solution and stir for 2 hours at room temperature.", "Step 3: Add hydrochloric acid to the solution to adjust the pH to 2-3.", "Step 4: Add sodium borohydride to the solution and stir for 2 hours at room temperature.", "Step 5: Filter the solution and wash the solid with water.", "Step 6: Dry the solid to obtain methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate." ] }

CAS No.

2092553-13-2

Molecular Formula

C9H7F2NO4

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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